molecular formula C17H14O6S B2378369 [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate CAS No. 331460-82-3

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate

Cat. No. B2378369
CAS RN: 331460-82-3
M. Wt: 346.35
InChI Key: NIRAUKLDARHTRI-KRXBUXKQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an amide chalcone was synthesized in a two-step reaction . First, N - (4-acetylphenyl)quinoline-3-carboxamide was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone . Then, a typical Claisen–Schmidt reaction was made between the product and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .


Molecular Structure Analysis

The structure of similar compounds was confirmed by Fourier-transform infrared spectroscopy (FTIR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance spectroscopy (1H and 13C-NMR) .


Chemical Reactions Analysis

The Claisen–Schmidt condensation reaction is a key step in the synthesis of chalcones . This reaction occurs between aldehydes and ketones using basic or acidic catalysis .

Scientific Research Applications

Structural and Conformational Studies

  • Molecular Conformations and Crystal Structure: Research on arylsulfonamide para-alkoxychalcones, which are structurally similar to the specified compound, reveals insights into molecular conformations and crystal structures. These studies highlight the impact of minor structural variations on the overall crystal packing and stability, emphasizing the importance of methylene groups and weak interactions in determining molecular arrangement (Castro et al., 2013).

Chemical Reactions and Transformations

  • Selective Hydrolysis of Ester Groups: Investigations into the hydrolysis of similar methanesulfonate esters provide insights into selective chemical reactions. Understanding the pH-dependent behavior of these reactions is crucial for applications in synthetic chemistry and pharmaceutical manufacturing (Chan et al., 2008).
  • Ring Expansion Reactions: Studies on methanesulfonate derivatives have explored their reactivity in ring expansion reactions, offering valuable knowledge for developing new synthetic pathways in organic chemistry (Harada et al., 1993).

Applications in Material Science and Electrochemistry

  • Improving Battery Performance at Low Temperatures: Research on phenyl methanesulfonate as an electrolyte additive in lithium-ion batteries has demonstrated its effectiveness in enhancing battery performance, particularly at low temperatures. This application is crucial for extending the usability of batteries in varying environmental conditions (Lin et al., 2019).

Catalysis and Industrial Applications

  • Catalysis in Alkylbenzene Production: Utilizing methanesulfonic acid as a catalyst in the production of linear alkylbenzenes highlights its potential in industrial chemical processes. This catalytic approach presents an environmentally benign route due to the biodegradability and recyclability of the catalyst (Luong et al., 2004).

Biomedical Research

  • Inhibition of ERK-MAP Kinase Pathway: Thioflavone derivatives, synthesized using processes involving similar sulfonyl compounds, have shown specific inhibition of the ERK-MAP kinase signaling pathway. This discovery has implications for cancer research, as the ERK-MAP kinase pathway is often upregulated in various cancers (Kataoka et al., 2004).

properties

IUPAC Name

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-24(19,20)23-14-6-4-13(5-7-14)15(18)8-2-12-3-9-16-17(10-12)22-11-21-16/h2-10H,11H2,1H3/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRAUKLDARHTRI-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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